molecular formula C19H27NO4 B13872005 4-(3-tert-Butylamino-propoxy)-3-methyl-benzofuran-2-carboxylic acid ethyl ester

4-(3-tert-Butylamino-propoxy)-3-methyl-benzofuran-2-carboxylic acid ethyl ester

Cat. No.: B13872005
M. Wt: 333.4 g/mol
InChI Key: RIYRHNUSSZPXRM-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(tert-butylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzofuran ring, a tert-butylamino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(tert-butylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the tert-Butylamino Group: The tert-butylamino group is introduced via a nucleophilic substitution reaction, where a tert-butylamine reacts with a suitable leaving group on the benzofuran ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 4-[3-(tert-butylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(tert-butylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl 4-[3-(tert-butylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(tert-butylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The tert-butylamino group may interact with receptors or enzymes, modulating their activity. The benzofuran ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

    Terbutaline: (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol

    Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol

Uniqueness

Ethyl 4-[3-(tert-butylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and the benzofuran ring structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds like salbutamol and terbutaline .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[3-(tert-butylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H27NO4/c1-6-22-18(21)17-13(2)16-14(9-7-10-15(16)24-17)23-12-8-11-20-19(3,4)5/h7,9-10,20H,6,8,11-12H2,1-5H3

InChI Key

RIYRHNUSSZPXRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNC(C)(C)C)C

Origin of Product

United States

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